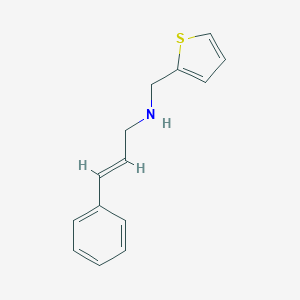

N-cinnamyl-N-(2-thienylmethyl)amine

Description

Properties

Molecular Formula |

C14H15NS |

|---|---|

Molecular Weight |

229.34g/mol |

IUPAC Name |

(E)-3-phenyl-N-(thiophen-2-ylmethyl)prop-2-en-1-amine |

InChI |

InChI=1S/C14H15NS/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14/h1-9,11,15H,10,12H2/b8-4+ |

InChI Key |

AGHLYZYIZPGTOM-XBXARRHUSA-N |

SMILES |

C1=CC=C(C=C1)C=CCNCC2=CC=CS2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CNCC2=CC=CS2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CCNCC2=CC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Impact on Activity: Diatrin and Methapyrilene highlight how ethylenediamine backbones with aromatic substituents confer antihistaminic properties. Replacing phenyl (Diatrin) with pyridinyl (Methapyrilene) alters toxicity profiles, suggesting that this compound’s bulkier cinnamyl group may enhance CNS penetration but require toxicity screening .

Toxicological Considerations: M179’s lack of genotoxicity despite thienylmethyl substitution contrasts with Methapyrilene’s hepatotoxicity, underscoring the importance of core structure in safety profiles . Simple amines like N-Methyl-(2-thienylmethyl)amine exhibit moderate toxicity, suggesting N-cinnamyl derivatives may require protective handling .

Applications: Thienylmethyl-containing compounds are prevalent in antihistamines (Diatrin), flavor ingredients (M179), and polymer precursors.

Preparation Methods

Reaction Conditions and Catalytic Systems

In a protocol analogous to the synthesis of N-(4-methoxyphenyl)-N-(thien-2-ylmethyl)amine, the reaction proceeds in dichloromethane (CH₂Cl₂) or toluene at 70°C for 12 hours. A catalytic system comprising diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and S-benzyl isothiouronium chloride facilitates the reductive step, achieving yields up to 99% for related compounds. For the target amine, adjusting the stoichiometry to 1.1 equivalents of cinnamylamine ensures complete conversion of the aldehyde.

Mechanistic Considerations

The aldehyde undergoes nucleophilic attack by the primary amine, forming an imine intermediate. The dihydropyridine derivative acts as a hydride donor, reducing the imine to the secondary amine. The conjugated π-system of the cinnamyl group may slightly hinder imine formation, necessitating extended reaction times or elevated temperatures compared to simpler aldehydes.

Purification and Yield Optimization

Sequential Alkylation: Controlled N-Functionalization

An alternative route involves stepwise alkylation of ammonia or a primary amine. This method mitigates over-alkylation risks by employing protective groups or selective reaction conditions.

Single-Step Alkylation with Dual Electrophiles

Direct reaction of ammonia with cinnamyl bromide and 2-thienylmethyl bromide in a polar aprotic solvent (e.g., dimethylformamide) could theoretically yield the target compound. However, this approach often produces tertiary amines or quaternary salts due to poor selectivity.

Two-Step Protection-Deprotection Strategy

A more controlled pathway involves:

-

Protection of 2-thienylmethylamine : Treating 2-thienylmethylamine with di-tert-butyl dicarbonate (Boc₂O) forms the Boc-protected intermediate.

-

Alkylation with cinnamyl bromide : The protected amine reacts with cinnamyl bromide in the presence of a base (e.g., potassium carbonate) to form N-Boc-N-cinnamyl-2-thienylmethylamine.

-

Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) yields the secondary amine.

This method, though lengthier, ensures higher purity and avoids symmetrical byproducts.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Catalytic and Solvent Effects

Solvent Optimization

Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilicity in alkylation reactions, while toluene improves imine formation in reductive amination by azeotropic removal of water. For the target compound, toluene may be preferable to minimize side reactions involving the cinnamyl group’s double bond.

Alternative Reducing Agents

While the dihydropyridine system in is effective, sodium cyanoborohydride (NaBH₃CN) offers a milder alternative for acid-sensitive substrates. However, this reagent requires acidic conditions (pH 4–6), which could protonate the amine and slow imine formation.

Scalability and Industrial Relevance

Large-scale synthesis prioritizes cost-effective catalysts and solvent recovery. The reductive amination route is industrially viable due to its high atom economy and minimal waste. In contrast, sequential alkylation’s multiple steps and Boc-group usage increase production costs, rendering it more suitable for laboratory-scale synthesis.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-cinnamyl-N-(2-thienylmethyl)amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of a primary amine (e.g., 2-thienylmethylamine) with cinnamyl halides. Key parameters include:

- Solvent : Dichloromethane (DCM) or ethanol for solubility and reactivity.

- Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the amine.

- Temperature : 25–40°C to balance reaction rate and side-product formation.

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 65–80% under optimized conditions .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS.

- Crystallography : For unambiguous confirmation, employ single-crystal X-ray diffraction with software like ORTEP-3 for structure refinement .

Advanced Research Questions

Q. How can researchers design a sensitive analytical method to detect nitrosamine impurities in this compound?

- Methodological Answer :

- Regulatory Compliance : Follow EMA guidelines requiring limits of detection (LOD) ≤ 1 ppb for nitrosamines .

- Technique : Use LC-MS/MS with a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

- Parameters :

- Column : Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm).

- Mobile Phase : 0.1% formic acid in water/acetonitrile.

- Calibration : Prepare spiked samples with NDMA (N-nitrosodimethylamine) as a reference standard.

- Validation : Assess linearity (R² > 0.99), precision (%RSD < 5%), and recovery (90–110%) per ICH Q2(R1) .

Q. How should contradictions in reported solubility data for this compound be resolved?

- Methodological Answer :

- Controlled Studies : Re-evaluate solubility in standardized solvents (e.g., water, DMSO, ethanol) at 25°C using shake-flask method with HPLC quantification.

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms affecting solubility .

- Data Reconciliation : Compare results with computational predictions (e.g., COSMO-RS) to identify outliers and refine experimental protocols .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in antimicrobial assays?

- Methodological Answer :

- Derivatization : Synthesize analogs by modifying the cinnamyl (e.g., electron-withdrawing groups) or thienyl (e.g., halogenation) moieties.

- Biological Testing : Conduct MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial targets like DNA gyrase. Validate with MD simulations .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies.

- Dose-Response Curves : Re-test the compound across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Mechanistic Studies : Use CRISPR-Cas9 gene editing to knock out putative targets and confirm specificity .

Tables for Key Parameters

| Synthetic Optimization Parameters |

|---|

| Reagent |

| -------------- |

| Cinnamyl bromide |

| Analytical Method Validation Metrics |

|---|

| Parameter |

| ------------------- |

| Linearity (R²) |

| Precision (%RSD) |

| LOD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.